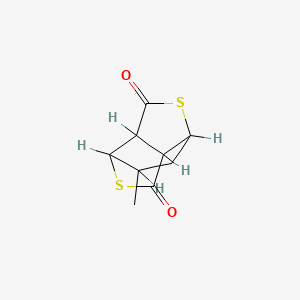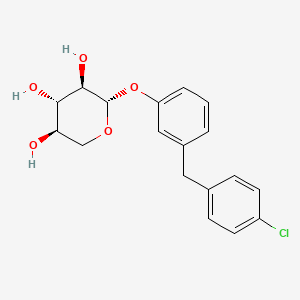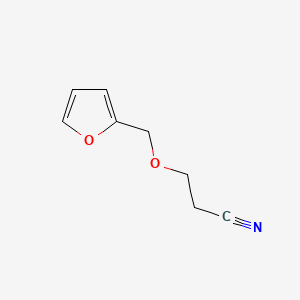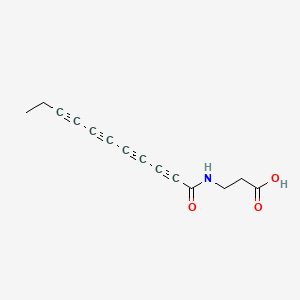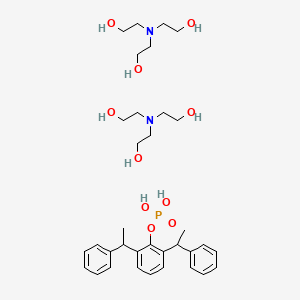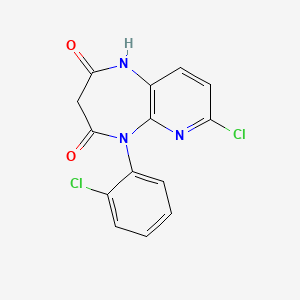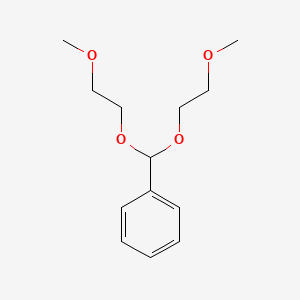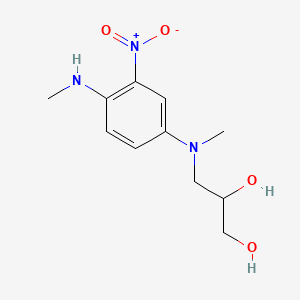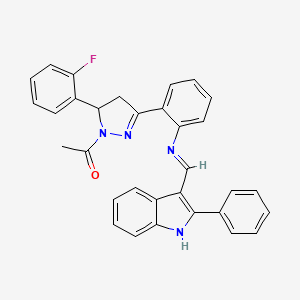
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group, an indole moiety, and an acetyl group, making it a unique and potentially bioactive molecule.
準備方法
The synthesis of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves multiple steps, starting with the preparation of the pyrazole core. The synthetic route typically includes:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Attachment of the Indole Moiety: The indole group can be introduced through a condensation reaction with an appropriate indole derivative.
Acetylation: The final step involves the acetylation of the pyrazole ring, typically using acetic anhydride in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Condensation: The indole moiety allows for condensation reactions with aldehydes or ketones, forming various Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The indole moiety, in particular, is known to bind to various biological targets, influencing cellular processes such as apoptosis, cell proliferation, and inflammation.
類似化合物との比較
Similar compounds to 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- include other pyrazole derivatives and indole-containing compounds. Some examples are:
1H-Pyrazole, 1-acetyl-5-phenyl-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-: Similar structure but without the fluorine atom.
1H-Pyrazole, 1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-: Similar structure with a chlorine atom instead of fluorine.
1H-Indole, 3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-: Lacks the pyrazole core but retains the indole moiety.
The uniqueness of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- lies in its combination of the pyrazole and indole structures, along with the presence of the fluorophenyl group, which may enhance its biological activity and chemical reactivity.
特性
CAS番号 |
133381-55-2 |
|---|---|
分子式 |
C32H25FN4O |
分子量 |
500.6 g/mol |
IUPAC名 |
1-[3-(2-fluorophenyl)-5-[2-[(2-phenyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C32H25FN4O/c1-21(38)37-31(24-14-5-8-16-27(24)33)19-30(36-37)25-15-7-9-17-28(25)34-20-26-23-13-6-10-18-29(23)35-32(26)22-11-3-2-4-12-22/h2-18,20,31,35H,19H2,1H3 |
InChIキー |
NJPVEXLMFXDVOA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2N=CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



